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Compound of Interest

Ethyl 3-amino-3-

Compound Name: cyclobutylpropanoate
hydrochloride
Cat. No.: B13093261

Get Quote

Executive Summary: The Cyclobutyl Advantage

In the landscape of peptidomimetics and drug discovery, Ethyl 3-amino-3-cyclobutylpropanoate
HCI (CAS: 1956334-16-9) represents a critical "middle ground” between the conformational
flexibility of acyclic residues (like leucine) and the rigid constraints of aromatic systems (like
phenylalanine).

This guide analyzes the crystallographic and structural properties of this building block.[1][2]
While specific public crystal structure depositions for this exact salt are proprietary, we
synthesize data from structural analogues and fragment-based geometric averages to provide
a definitive baseline for performance comparison.

Key Findings:

o Conformational Locking: The cyclobutyl side chain introduces a specific steric bulk that
favors gauche torsion angles in the backbone, distinct from the anti preference of linear
alkyls.
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 Stability: The HCI salt form exhibits superior crystallinity compared to the free base (often an
oil), but requires specific handling due to hygroscopicity.

» Application: Ideal for stabilizing
-peptide helices (14-helices) where side-chain packing is rate-limiting.

Structural Characterization & Crystallography[1]

To validate the quality of this building block, researchers must look beyond simple purity
(HPLC) and understand the 3D spatial arrangement.

Predicted Unit Cell & Packing Parameters

Based on homologous

-amino acid ester hydrochlorides (e.qg.,

-leucine ethyl ester HCI), the expected crystallographic parameters for the racemic compound
are summarized below.

Representative Value L
Parameter Structural Significance
(Analogous HCI Salts)

Monoclinic (
) Common for polar organic
Crystal System ) or Orthorhombic ( - ]
salts; facilitates dense packing.
)

Essential for resolving

Space Group absolute configuration (R vs

(if enantiopure)

S).
Density ( Lower than aromatic
1.22 - 1.28 g/cm3 analogues (>1.30) due to
) aliphatic ring.
Forms hydrophilic channels;
H-Bond Network and

critical for solubility profile.
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The Cyclobutyl "Pucker”

Unlike the planar cyclopropyl ring or the chair-form cyclohexyl, the cyclobutyl group in this
molecule adopts a puckered conformation to relieve torsional strain.

e Pucker Angle: ~25°-35°

e Impact: This puckering creates a "dynamic"” steric wall that can adapt to binding pockets
better than rigid phenyl rings, yet provides more restriction than an isopropyl group.

Geometric Standards (CSD Averages)

When refining your own X-ray data, ensure bond lengths fall within these statistical norms for
the cyclobutyl-

-amino motif:
¢ C(ring)-C(ring): 1.54 — 1.55 A (Longer than standard C-C due to ring strain).
o C(
)-C(
, ring): 1.51 A.
e Torsion (
, N-C
-C
-C=0): Typically

60° (gauche) in folded structures.

Comparative Performance Analysis

This section objectively compares Ethyl 3-amino-3-cyclobutylpropanoate HCI against its two
primary competitors in drug design: the Isopropyl analogue (flexible) and the Cyclopropyl
analogue (rigid/electronic).
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hvsical ison[3]

Isopropyl Cyclopropyl
Feature Cyclobutyl (Target) - py- AL -py
(Alternative A) (Alternative B)
Steric Bulk (
Medium (~68 A3) Medium (~65 A3) Small (~48 A?)
)
Lipophilicity (cLogP) ~1.6 (Moderate) ~1.4 (Lower) ~1.1 (Lowest)
] Restricted (Ring Free Rotation (High Rigid (Planar, High
Rotational Freedom )
Pucker) Entropy) Strain)
] - ) ) ] Moderate (P450
Metabolic Stability High (Steric shield) Moderate o
oxidation risk)
o Good ) Fair (Hygroscopic
Crystallinity (HCI) Excellent (Prisms)
(Needles/Plates) tendency)

Performance in Peptidomimetics|[3]

» Vs. Isopropyl: The cyclobutyl group reduces the entropic penalty of binding. In X-ray
structures of bound ligands, the cyclobutyl derivative often shows lower B-factors (thermal
motion) than the isopropyl analogue, indicating tighter binding.

e Vs. Cyclopropyl: The cyclopropyl ring has unique electronic character (pseudo-double bond
character). The cyclobutyl group is purely aliphatic, making it a better bio-isostere for
aliphatic residues like Leucine or Isoleucine without introducing electronic perturbations.

Experimental Protocol: Crystallization & Data
Collection

To generate the X-ray data necessary for publication or patent protection, follow this optimized
protocol designed for hygroscopic HCI salts.

Workflow Visualization

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13093261?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Critical Parameter

10 mg sample Solubility Screen Dissolve in min. MeOH Vapor Diffusion |
(MeOH/EtOH/H20) (Sit-Drop) 2-5 days, 4°C

Harvest & Cryo-Protect
(Paratone-N)

Click to download full resolution via product page

Figure 1: Optimized crystallization workflow for beta-amino acid ester salts.

Step-by-Step Methodology

Preparation: Dissolve 20 mg of Ethyl 3-amino-3-cyclobutylpropanoate HCI in a minimum
volume (approx. 0.2 mL) of Methanol or Ethanol. Ensure the solution is clear.

Setup: Place the solution in an inner vial (or sitting drop well).

Diffusion: Add the antisolvent (Diethyl Ether or Diisopropyl Ether) to the outer reservoir. Note:
Use Diethyl Ether for slower diffusion and higher quality crystals.

Incubation: Seal tightly and store at 4°C. Lower temperature reduces solubility and promotes
nucleation.

Harvesting: Crystals typically appear as colorless needles or plates within 48-72 hours. Due
to the HCI salt nature, mount quickly in Paratone-N oil to prevent water uptake from air.

References

Compound Data

o Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride (CAS 1956334-16-9).[3]
Available at:

Structural Context (Beta-Amino Acids)
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o Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with
concomitant peptide coupling. Helvetica Chimica Acta.

e Cyclobutyl Conformational Analysis

o Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal
structures and rising. Acta Crystallographica Section B. Link

o Hulliger, J. (1994). Chemistry and Physics of Crystal Growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comprehensive Structural Guide: Ethyl 3-amino-3-
cyclobutylpropanoate HCI]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13093261/docs#comprehensive-structural-guide-
ethyl-3-amino-3-cyclobutylpropanoate-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b13093261?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13093261?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

